molecular formula C20H26N2O3S B3560812 1-(4-ethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

1-(4-ethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B3560812
M. Wt: 374.5 g/mol
InChI Key: MDRCRKLXIAPLNE-UHFFFAOYSA-N
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Description

1-(4-ethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethoxybenzyl group and a methylphenylsulfonyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine typically involves a multi-step process:

    Formation of the Ethoxybenzyl Intermediate:

    Formation of the Piperazine Intermediate:

    Coupling Reaction:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The ethoxybenzyl group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The sulfonyl group can be reduced to the corresponding sulfide.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed:

  • Oxidation of the ethoxybenzyl group forms 4-ethoxybenzoic acid.
  • Reduction of the sulfonyl group forms the corresponding sulfide.
  • Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-ethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

1-(4-ethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine can be compared with other piperazine derivatives:

    1-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-ethoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine: Similar structure but with a chlorophenyl group instead of a methylphenyl group.

Uniqueness:

  • The presence of both ethoxybenzyl and methylphenylsulfonyl groups provides unique chemical properties and potential biological activities that distinguish it from other piperazine derivatives.

Properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-3-25-19-8-6-18(7-9-19)16-21-12-14-22(15-13-21)26(23,24)20-10-4-17(2)5-11-20/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRCRKLXIAPLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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